molecular formula C9H7BrN2O2 B13041775 Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate

Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate

Cat. No.: B13041775
M. Wt: 255.07 g/mol
InChI Key: ZSYZBHFPJZWUON-UHFFFAOYSA-N
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Description

Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate typically involves the functionalization of the imidazo[1,5-a]pyridine scaffold. This can be achieved through various synthetic routes, including radical reactions, transition metal catalysis, and metal-free oxidation . Industrial production methods often employ these strategies to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Methyl1-bromoimidazo[1,5-a]pyridine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 1-bromoimidazo[1,5-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-5-11-8(10)7(12)4-6/h2-5H,1H3

InChI Key

ZSYZBHFPJZWUON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N=CN2C=C1)Br

Origin of Product

United States

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